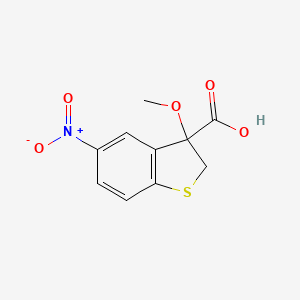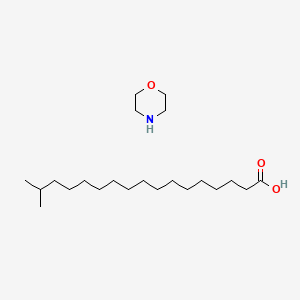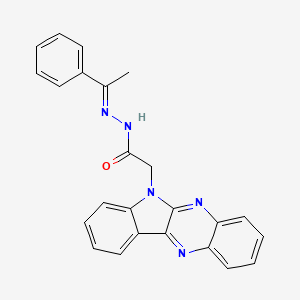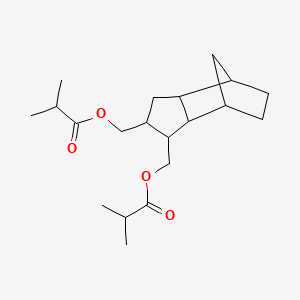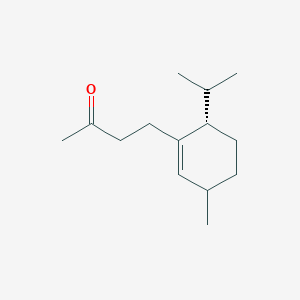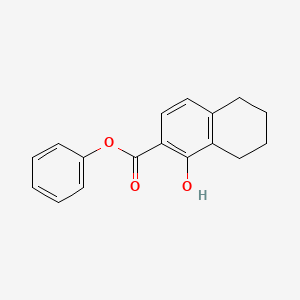
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a cyclohexene structure with two methyl groups at positions 4 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane typically involves the reaction of 4,6-dimethyl-3-cyclohexen-1-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, facilitated by the acid catalyst, which promotes the nucleophilic attack of ethylene glycol on the carbonyl group of the cyclohexenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4,6-dimethyl-3-cyclohexen-1-one or corresponding carboxylic acids.
Reduction: Formation of diols from the dioxolane ring.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxane
- 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxepane
Uniqueness
2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is unique due to its specific ring structure and substitution pattern. The presence of the dioxolane ring imparts distinct chemical reactivity and stability compared to other similar compounds. Its unique structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
85098-80-2 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-(4,6-dimethylcyclohex-3-en-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3,9-11H,4-7H2,1-2H3 |
Clé InChI |
BXFGKPXLIYETAH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CCC1C2OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


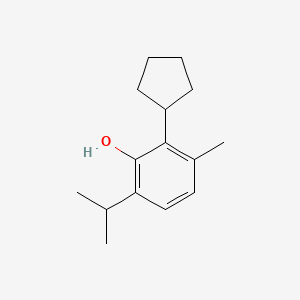
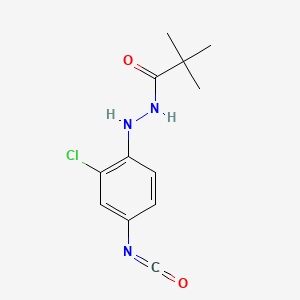

![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)
